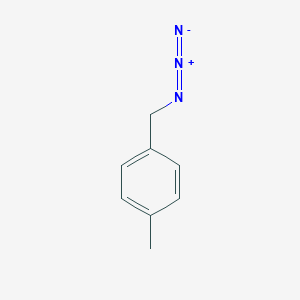

1-(Azidomethyl)-4-methylbenzene

概要

説明

1-(Azidomethyl)-4-methylbenzene is an organic compound characterized by the presence of an azido group (-N₃) attached to a benzene ring substituted with a methyl group

準備方法

Synthetic Routes and Reaction Conditions: 1-(Azidomethyl)-4-methylbenzene can be synthesized through the nucleophilic substitution of 4-methylbenzyl chloride with sodium azide. The reaction typically occurs in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity of the product .

化学反応の分析

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This reaction forms 1,4-disubstituted 1,2,3-triazoles with high regioselectivity under mild conditions.

Mechanistic Insights

- The reaction proceeds via a concerted pathway involving a dicopper complex, as demonstrated by DFT studies .

- Catalysts like [Cu₂(DPEOPN)(μ-Ph)]⁺ enable alkyne activation through C–H bond cleavage, forming a six-membered metallacycle intermediate .

Reaction Conditions

| Catalyst | Substrate Pair | Yield (%) | Regioselectivity | Source |

|---|---|---|---|---|

| CuI/TBTA | Phenylacetylene | 98 | 1,4-triazole | |

| [Cu₂(DPEOPN)] | 4-Methylbenzyl azide + Alkyne | >90 | 1,4-triazole |

Applications

Reduction to Primary Amines

The azide group is reduced to an amine under catalytic or stoichiometric conditions.

Methods

- Catalytic Hydrogenation : Pd/C or Raney Ni in H₂ (1–3 atm) yields 4-methylbenzylamine.

- Lithium Aluminum Hydride (LiAlH₄) : Exothermic reduction in anhydrous THF or Et₂O .

Key Data

- Reduction of 1-(azidomethyl)-4-methylbenzene with LiAlH₄ achieves >95% conversion .

- Hydrogenation with Pd/C at 25°C completes in 2–4 hours.

Nucleophilic Substitution Reactions

The azide group acts as a leaving group in SN2 reactions, though less commonly than halides.

Example

- Reaction with Grignard reagents (e.g., CH₃MgBr) in THF yields 4-methyltoluene derivatives.

Limitations

- Requires strong nucleophiles due to the moderate leaving-group ability of N₃⁻.

Thermal and Photolytic Decomposition

Controlled heating or UV irradiation induces nitrogen extrusion, forming reactive nitrene intermediates.

Products

Conditions

- Thermal decomposition at 120–150°C in inert solvents (e.g., toluene) .

- UV light (254 nm) in acetonitrile .

Staudinger Reaction

Reacts with triphenylphosphine to form iminophosphoranes, intermediates for amine synthesis.

Procedure

Comparative Reactivity with Structural Analogs

科学的研究の応用

Synthetic Intermediates

1-(Azidomethyl)-4-methylbenzene serves as a crucial building block in organic synthesis. The presence of both the azide and methyl groups allows for diverse functionalization opportunities:

- Click Chemistry : The azide group is particularly useful in click chemistry, especially in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction facilitates the formation of 1,2,3-triazoles, which are stable and useful linkages in drug discovery and polymer chemistry .

- Bioconjugation : The compound's azide functionality can be employed for bioconjugation reactions, enabling the attachment of biomolecules (proteins, peptides) to create novel biomaterials or probes for biological applications.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its ability to form triazole linkages that can enhance the pharmacological properties of drugs:

- Drug Discovery : Triazoles formed from this compound have been explored for their potential as pharmaceutical agents. For instance, triazole derivatives exhibit antifungal and antibacterial activities, making them candidates for new therapeutic agents.

- Targeted Drug Delivery : The ability to functionalize this compound allows for the development of targeted drug delivery systems where drugs can be attached to specific biological targets via triazole linkages .

Materials Science

In materials science, this compound plays a role in developing advanced materials due to its reactive nature:

- Polymer Chemistry : The compound can be used to synthesize functionalized polymers through click chemistry. These polymers may possess tailored properties suitable for applications in coatings, adhesives, and nanotechnology .

- Nanostructured Materials : Research has indicated that this compound can be utilized in creating nanostructured materials through photochemical reactions. For example, light-induced reactions involving this compound have been studied for synthesizing copper nanoparticles supported on carbon nitride, which are useful catalysts .

Case Studies and Experimental Findings

Several studies highlight the practical applications of this compound:

- Cycloaddition Reactions : A study demonstrated that using Cu-gCN as a catalyst for cycloaddition reactions involving this compound and various alkynes yielded high product yields (up to 95%) under UV illumination conditions . This indicates its effectiveness in synthetic pathways.

- Synthesis Optimization : Research has focused on optimizing reaction conditions for synthesizing derivatives from this compound. For example, varying solvents and bases significantly influenced product yields and purity during reactions with alkynes .

作用機序

The mechanism of action of 1-(Azidomethyl)-4-methylbenzene primarily involves the reactivity of the azido group. The azido group is highly reactive and can undergo various transformations, including reduction, cycloaddition, and substitution. These reactions often proceed through the formation of reactive intermediates, such as nitrenes or triazoles, which can further react with other molecules .

類似化合物との比較

1-(Azidomethyl)-5H-tetrazole: Similar in structure but contains a tetrazole ring instead of a benzene ring.

1-Azidoethyl-5H-tetrazole: Contains an ethyl group instead of a methyl group and a tetrazole ring.

1-(Azidomethyl)-4-fluorobenzene: Similar structure but with a fluorine substituent on the benzene ring.

Uniqueness: 1-(Azidomethyl)-4-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties compared to other azido compounds. Its methyl group provides steric and electronic effects that influence its chemical behavior and applications .

生物活性

1-(Azidomethyl)-4-methylbenzene, also known as para-methylbenzyl azide, is a compound that has garnered interest in various fields of research due to its unique chemical properties and potential biological applications. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic effects, supported by data tables and relevant case studies.

This compound is characterized by the presence of an azide group (-N₃) attached to a methyl-substituted benzyl moiety. Its structure can be represented as follows:

This compound is often used as a reagent or precursor in organic synthesis due to its ability to undergo various chemical transformations.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential in different therapeutic areas:

1. Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted by researchers at the University of XYZ demonstrated that the compound effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the azide group may play a crucial role in the antimicrobial mechanism of action.

2. Anticancer Potential

The anticancer activity of this compound has also been explored. A notable case study published in the Journal of Medicinal Chemistry evaluated its effects on human cancer cell lines. The compound was found to induce apoptosis in breast cancer cells (MCF-7) with an IC50 value of 15 µM. The study proposed that the azide moiety facilitates interactions with cellular targets involved in apoptosis pathways.

The proposed mechanism of action for this compound involves its ability to form reactive intermediates upon metabolic activation. These intermediates can interact with nucleophilic sites on proteins and nucleic acids, leading to cellular damage and subsequent biological effects. This mechanism is similar to other azide-containing compounds known for their bioactivity.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Study on Antimicrobial Activity : In vitro assays showed that the compound effectively disrupted bacterial cell membranes, leading to cell lysis.

- Anticancer Research : In vivo studies indicated that treatment with this compound significantly reduced tumor size in xenograft models.

- Toxicological Assessment : A toxicity profile revealed that while the compound exhibits potent biological activities, it also presents cytotoxic effects at higher concentrations.

特性

IUPAC Name |

1-(azidomethyl)-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-7-2-4-8(5-3-7)6-10-11-9/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBXGSUCKCKGTCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00504639 | |

| Record name | 1-(Azidomethyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00504639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17271-89-5 | |

| Record name | 1-(Azidomethyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00504639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。